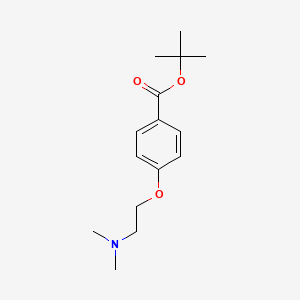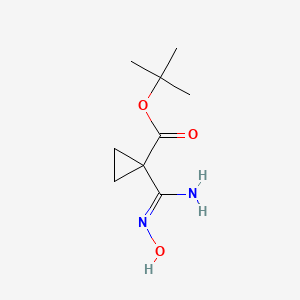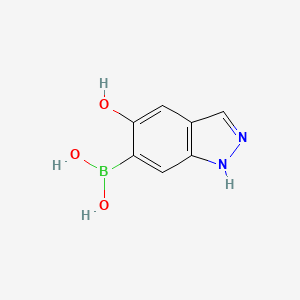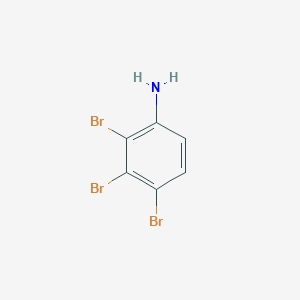
1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoacetyl group and a pyrrolidine ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of N-methylpyrrolidine with an aminoacetylating agent under controlled conditions. One common method involves the use of methyl cyanoacetate as the aminoacetylating agent. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, and under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of solvent-free methods and high-temperature conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of 1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate gap junction communication by enhancing the conductance and coupling of connexin proteins, such as Cx43 and Cx45. This modulation can lead to improved intercellular communication and has potential therapeutic applications in conditions like cardiac arrhythmias .
Comparación Con Compuestos Similares
Similar Compounds
Danegaptide: A selective second-generation gap junction modifier with similar mechanisms of action.
Rotigaptide: A synthetic antiarrhythmic peptide analogue that enhances gap junction communication.
Uniqueness
1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific structure, which allows it to interact with connexin proteins effectively. Its hydrochloride salt form also enhances its solubility, making it more suitable for various applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H16ClN3O2 |
|---|---|
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-10-8(13)6-3-2-4-11(6)7(12)5-9;/h6H,2-5,9H2,1H3,(H,10,13);1H |
Clave InChI |
WRCAXLYRUARBFZ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1CCCN1C(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13652553.png)


![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13652560.png)



![1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13652591.png)

